molecular formula C11H20N2O2 B7986439 [Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid

[Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid

Cat. No.: B7986439
M. Wt: 212.29 g/mol
InChI Key: JNFPCSRWYKMPSD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid is a chiral tertiary amine-containing carboxylic acid characterized by a cyclopropyl group, an (R)-configured 1-methyl-piperidin-3-yl moiety, and an acetic acid backbone. This compound is of interest in medicinal chemistry due to its structural complexity, which combines rigidity (from the cyclopropane ring) with conformational flexibility (from the piperidine ring).

Properties

IUPAC Name

2-[cyclopropyl-[(3R)-1-methylpiperidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-6-2-3-10(7-12)13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFPCSRWYKMPSD-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid typically involves the formation of the cyclopropyl group and the piperidine ring, followed by their coupling with an amino-acetic acid moiety. One common method involves the use of cyclopropanation reactions, which can be catalyzed by various metal catalysts such as copper or palladium . The reaction conditions often include mild temperatures and the use of specific reagents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions, utilizing efficient catalytic systems to minimize costs and maximize yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclopropyl groups.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impose conformational rigidity, enhancing the compound’s binding affinity and selectivity . The piperidine ring may interact with biological targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Differences Potential Impact on Properties Reference IDs
[Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid 1353962-21-6 C12H21N2O2 225.31 Baseline structure Reference compound for comparisons
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid 926659-01-0 C12H20N2O3 240.30 Acetyl group replaces methyl on piperidine Increased polarity; possible metabolic stability
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 1354015-76-1 C17H24N2O2 288.39 Benzyl substituent on cyclopropyl amino Enhanced lipophilicity; bulkier structure
[Cyclopropyl-(2-oxo-2-pyrazin-2-yl-ethyl)-amino]-acetic acid 1353960-53-8 C11H13N3O3 235.24 Pyrazine ring replaces piperidine Introduces heteroaromatic π-system
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid 1181620-38-1 C13H17NO2 219.29 3-methylbenzyl substituent Moderate hydrophobicity; steric hindrance
[Cyclopropyl-(2-oxo-2-thiazol-2-yl-ethyl)-amino]-acetic acid - - - Thiazole ring substituent Potential for hydrogen bonding/reactivity

Key Structural and Functional Insights :

Substituent Effects on Piperidine :

  • Methyl vs. Acetyl : The acetyl group in increases polarity (logP reduction) and may enhance metabolic stability by resisting oxidative demethylation. However, it could reduce cell membrane permeability compared to the methyl group in the target compound.
  • Benzyl Modifications : The benzyl group in introduces significant lipophilicity (higher molecular weight), which may improve tissue penetration but reduce aqueous solubility.

Stereochemical Considerations :

  • The (R)-configuration in the target compound and analogs like is crucial for chiral recognition in biological systems. For example, enantiomeric pairs of piperidine derivatives often show differences in receptor binding affinity by orders of magnitude .

Amino Group Variations: Replacement of the piperidine ring with pyrazine () or thiazole () introduces heteroaromaticity, which can enhance π-π stacking interactions in protein binding pockets. These modifications may also alter electronic properties (e.g., basicity of the amino group).

However, bulkier substituents (e.g., benzyl in ) may sterically hinder interactions with compact active sites. Molecular weights range from 219.29 () to 288.39 (), influencing pharmacokinetic profiles such as renal clearance and volume of distribution.

Contradictions and Limitations :

  • lists [Cyclopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid without specifying stereochemistry, making direct comparisons to the (R)-configured target compound ambiguous.
  • No explicit pharmacological data are provided in the evidence, necessitating caution in extrapolating biological activity from structural similarities alone.

Biological Activity

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a cyclopropyl group and a piperidine ring, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Cyclopropyl R 1 methyl piperidin 3 yl amino acetic acid\text{Cyclopropyl R 1 methyl piperidin 3 yl amino acetic acid}

Key features include:

  • Cyclopropyl Group : Provides rigidity and influences the compound's conformational properties.
  • Piperidine Ring : Enhances interactions with biological targets due to its nitrogen atom.
  • Amino-Acetic Acid Moiety : Facilitates hydrogen bonding with active sites on enzymes or receptors.

Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid interacts with various molecular targets, including enzymes and receptors. The mechanism of action involves:

  • Binding Affinity : The cyclopropyl group may enhance binding affinity by imposing conformational constraints.
  • Hydrophobic Interactions : The piperidine ring can interact with hydrophobic pockets in target proteins.
  • Hydrogen Bonding : The amino-acetic acid moiety can form hydrogen bonds with active site residues.

Antimicrobial Activity

Recent studies have indicated that compounds similar to cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid exhibit significant antimicrobial properties. For example, certain piperidine derivatives have shown activity against Gram-positive and Gram-negative bacteria, as summarized in Table 1.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis75 µg/mL
Compound BEscherichia coli125 µg/mL
Cyclopropyl AnalogPseudomonas aeruginosa<150 µg/mL

These findings suggest that the compound may possess similar antimicrobial properties, making it a candidate for further research in this area.

Cytotoxicity and Cancer Research

Cyclopropyl-containing compounds have been studied for their potential anticancer activities. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines. A recent study indicated that a related piperidine derivative exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. This suggests that cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid could also be explored for its anticancer potential.

Study 1: Antibacterial Activity

A study published in Nature Communications investigated the antibacterial effects of various piperidine derivatives, including those structurally related to cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid. The results demonstrated that these compounds inhibited bacterial growth effectively, with particular efficacy against resistant strains.

Study 2: Cancer Cell Line Testing

In vitro testing on FaDu hypopharyngeal tumor cells revealed that certain cyclopropane derivatives induced significant apoptosis. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino-acetic acid could be optimized for better efficacy against cancer cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing [Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid?

Answer:
Key routes include enantioselective cyclopropanation via biocatalytic methods (e.g., engineered myoglobin variants for intramolecular cyclopropanation ) and chiral resolution of intermediates using asymmetric hydrogenation or enzymatic catalysis . For example, the (R)-1-methyl-piperidin-3-yl moiety can be synthesized via stereoselective alkylation of chiral amines, followed by cyclopropane ring formation using diazoacetate precursors . Reaction optimization (e.g., solvent polarity, temperature) is critical to minimize racemization .

Basic: How should researchers characterize the compound’s purity and structural integrity?

Answer:
Employ a combination of:

  • HPLC/GC with chiral columns to confirm enantiopurity (e.g., methods adapted for cyclopropane-containing analogs ).
  • NMR (¹H, ¹³C, 2D-COSY) to verify cyclopropyl and piperidine ring connectivity .
  • HRMS to validate molecular weight (e.g., PubChem-derived protocols for related piperidinyl-acetic acids ).
  • X-ray crystallography for absolute stereochemistry confirmation, if crystalline derivatives are accessible .

Advanced: How can stereochemical inconsistencies during synthesis be resolved?

Answer:
Contradictions in enantiomeric excess (ee) may arise from competing reaction pathways (e.g., radical vs. carbene mechanisms in cyclopropanation ). Strategies include:

  • Screening engineered biocatalysts (e.g., myoglobin variants) for stereodivergent selectivity .
  • Using chiral auxiliaries or additives (e.g., (R)-BINOL) to bias transition states .
  • Post-synthetic resolution via diastereomeric salt formation with tartaric acid derivatives .

Advanced: How do researchers reconcile conflicting biological activity data for cyclopropyl-piperidine analogs?

Answer:
Discrepancies in pharmacological assays may stem from:

  • Conformational flexibility : Cyclopropyl constraints alter peptide backbone dynamics, affecting receptor binding .
  • Metabolic stability : Assess cytochrome P450-mediated degradation using liver microsomes, comparing half-lives of enantiomers .
  • Solubility effects : Use logP measurements (e.g., shake-flask method) to correlate hydrophobicity with membrane permeability .

Basic: What protocols ensure compound stability during storage?

Answer:

  • Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the cyclopropane ring .
  • Avoid aqueous buffers with pH > 8.0, as the acetic acid moiety may hydrolyze .
  • Monitor degradation via periodic LC-MS analysis, focusing on m/z shifts indicative of ring-opening .

Advanced: What in vitro models are suitable for evaluating the compound’s pharmacological potential?

Answer:

  • GPCR assays : Screen for activity at amine-coupled receptors (e.g., histamine H3 or opioid receptors) using cAMP or calcium flux readouts .
  • Peptide conjugation : Incorporate the compound into constrained peptides (e.g., via solid-phase synthesis) to assess ACE inhibition or protease resistance .
  • Cellular toxicity : Test in HEK293 or HepG2 cells using MTT assays, noting correlations between cyclopropane stereochemistry and cytotoxicity .

Basic: Which analytical techniques confirm functional group identity in this compound?

Answer:

  • FT-IR : Cyclopropyl C-H stretching (3050–3100 cm⁻¹) and acetic acid carbonyl (1700–1720 cm⁻¹) .
  • ¹H NMR : Distinct cyclopropyl proton splitting patterns (δ 1.2–1.8 ppm, ABX systems) and piperidine axial/equilibrium protons (δ 2.5–3.5 ppm) .
  • Titration : Quantify carboxylic acid content via NaOH titration with phenolphthalein indicator .

Advanced: How can reaction conditions be optimized for high-yield cyclopropane ring formation?

Answer:

  • Biocatalytic routes : Use whole-cell transformations with engineered myoglobin (e.g., Mb(F43Y,H64V)) for gram-scale cyclopropanation (83–99% ee) .
  • Chemical methods : Optimize diazoacetate stoichiometry and transition metal catalysts (e.g., Rh₂(OAc)₄) to suppress dimerization side products .
  • Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., carbene insertion vs. ring closure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.